molecular formula C5H8Cl2N2O3 B8134349 Acivicin (hydrochloride)

Acivicin (hydrochloride)

Cat. No. B8134349
M. Wt: 215.03 g/mol
InChI Key: IXBPTDHBIYEQHX-QYEIVYHBSA-N
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Description

Acivicin (hydrochloride) is a useful research compound. Its molecular formula is C5H8Cl2N2O3 and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acivicin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acivicin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Nucleotide Biosynthesis : Acivicin inhibits nucleotide biosynthesis in leukemia cells, leading to the depletion of CTP and GTP and the accumulation of uridine nucleotides. This affects both pyrimidine and purine pathways (Kemp, Lyons, & Christopherson, 1986).

  • Targeting Glutamine-Dependent Enzymes : It selectively inactivates glutamine-dependent carbamoyl-phosphate synthetase II in hepatoma and liver cells, affecting tumor growth and promoting cell death (Aoki, Sebolt, & Weber, 1982).

  • Inhibition of CTP Synthetase and GMP : Acivicin is known to inhibit hepatoma cell growth by targeting CTP synthetase and GMP, suggesting its major mechanism of action in these cells (Lui, Kizaki, & Weber, 1982).

  • Potential in Combination Therapy : It shows potential for combination therapy with agents that enhance its activity, reduce resistance, or reduce toxicity, offering new possibilities for cancer treatments (Earhart, 1987).

  • Antitumor Activity : Acivicin has demonstrated antitumor activity in mouse models and possesses acceptable preclinical toxicology patterns, making it a candidate for phase I clinical studies in cancer treatment (Poster, Bruno, Penta, Neil, & Mcgovren, 1981).

  • Inhibition of Cellular Growth : It effectively inhibits cellular growth by depleting deoxycytidine triphosphate pools, potentially enhancing the effects of antimetabolites targeting this pathway (Loh & Kufe, 1981).

  • Inactivation of Glutamine Amidotransferases : Acivicin inactivates triad glutamine amidotransferases by binding in the glutamine reactive site. Its inactivation rates are accelerated in the presence of nucleotide substrates or products (Chittur, Klem, Shafer, & Davisson, 2001).

  • Potential Against Visceral Leishmaniasis : It has shown potential as a chemotherapeutic agent against visceral leishmaniasis, with lower effective doses and irreversible enzyme inactivation (Mukherjee, Roy, & Bhaduri, 1990).

  • Development of Prodrugs : A new acivicin prodrug designed for tumor-targeted delivery shows reduced inhibitory activity and cytotoxicity compared to the parent drug, indicating potential for improved therapeutic applications (Antczak, Bauvois, Monneret, & Florent, 2001).

  • Treatment of Various Cancers : Acivicin continues to be explored for treating various cancers. However, its optimal regimen and potential toxic effects require further research for clinical utility in human malignancies (Earhart & Neil, 1985).

properties

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPTDHBIYEQHX-QYEIVYHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acivicin (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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